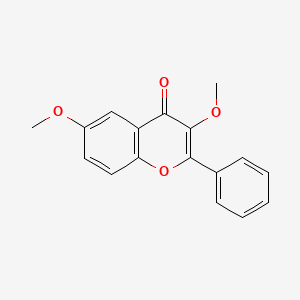

3,6-Dimethoxyflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 3,6-Diméthoxyflavone est un composé flavonoïde caractérisé par la présence de deux groupes méthoxy aux positions 3 et 6 de la structure de la flavone. Les flavonoïdes sont une classe de métabolites secondaires végétaux connus pour leurs diverses activités biologiques, notamment leurs propriétés antioxydantes, anti-inflammatoires et anticancéreuses .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la 3,6-Diméthoxyflavone implique généralement la méthoxylation de précurseurs de flavone. Une méthode courante est la méthylation de la 3,6-dihydroxyflavone à l'aide d'iodure de méthyle en présence d'une base telle que le carbonate de potassium. La réaction est réalisée dans un solvant organique comme l'acétone ou le diméthylformamide à des températures élevées .

Méthodes de Production Industrielle : La production industrielle de la 3,6-Diméthoxyflavone peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. Le processus peut également inclure des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de Réactions : La 3,6-Diméthoxyflavone subit diverses réactions chimiques, notamment:

Oxydation : Elle peut être oxydée pour former des quinones ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent la convertir en dihydroflavones.

Réactifs et Conditions Communes :

Oxydation : Réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.

Réduction : Hydrogénation catalytique utilisant du palladium sur carbone ou du borohydrure de sodium.

Substitution : Réactifs électrophiles tels que le brome ou des agents de nitration dans des conditions contrôlées.

Principaux Produits Formés :

Oxydation : Formation de quinones ou de dérivés hydroxylés.

Réduction : Formation de dihydroflavones.

Substitution : Formation de flavones halogénées ou nitrées.

Applications De Recherche Scientifique

Antioxidant Activity

3,6-Dimethoxyflavone exhibits significant antioxidant properties. Research indicates that flavonoids can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress. A study highlighted the antioxidative activity of this compound in the linoleic acid system, demonstrating its potential as a natural antioxidant agent .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects. In vitro studies have shown that this compound can prevent neuronal cell death induced by various neurotoxic agents. For instance, it was found to reduce cell viability loss in neuronal cell lines exposed to DNA-alkylating agents . This suggests potential applications in treating neurodegenerative diseases.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. The isolation of this compound from plants such as Artemisia monosperma has led to investigations into its efficacy against bacterial and fungal infections . Such properties make it a candidate for developing new antimicrobial agents.

Antidiabetic Potential

Research has indicated that flavonoids like this compound may possess anti-diabetic properties by inhibiting enzymes such as α-amylase and α-glucosidase. These enzymes are critical in carbohydrate metabolism; thus, their inhibition can help manage blood glucose levels .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3,6-Dimethoxyflavone involves its interaction with various molecular targets and pathways:

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.

Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.

Comparaison Avec Des Composés Similaires

La 3,6-Diméthoxyflavone peut être comparée à d'autres composés flavonoïdes similaires :

5-Hydroxy-3,7-Diméthoxyflavone : Structure similaire, mais avec un groupe hydroxyle supplémentaire, montrant des activités biologiques différentes.

6,3'-Diméthoxyflavone : Autre diméthoxyflavone avec des groupes méthoxy à des positions différentes, présentant des propriétés uniques.

Tricine (5,7,4'-Trihydroxy-3',5'-Diméthoxyflavone) : Un flavonoïde multifonctionnel avec des groupes hydroxyle supplémentaires, connu pour ses activités biologiques puissantes.

Unicité : La 3,6-Diméthoxyflavone est unique en raison de la position spécifique de ses groupes méthoxy, qui influencent son activité biologique et sa réactivité chimique. Sa structure distincte lui permet d'interagir avec différentes cibles moléculaires et d'exhiber des propriétés pharmacologiques uniques .

Activité Biologique

3,6-Dimethoxyflavone is a naturally occurring flavonoid known for its diverse biological activities. It belongs to the flavone class of compounds, which are characterized by a common C6-C3-C6 structure. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in cancer treatment, antioxidant activity, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H14O7

- IUPAC Name : 4',5,7-trihydroxy-3,6-dimethoxyflavone

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 318.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity of flavonoids is often correlated with their ability to donate hydrogen atoms or electrons to free radicals.

Anticancer Properties

Research indicates that this compound possesses anticancer activity against various cancer cell lines. For instance, it has been found to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 0.1 µM .

Other Pharmacological Activities

Beyond its antioxidant and anticancer properties, this compound has been reported to exhibit several other biological activities:

- Anti-inflammatory : Reduces inflammation markers in various models.

- Antibacterial : Demonstrates activity against several bacterial strains.

- Hepatoprotective : Protects liver cells from damage induced by toxins.

Table 2: Summary of Biological Activities

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Cell Signaling Pathways : It modulates key signaling pathways such as MAPK and PI3K/Akt which are crucial for cell survival and proliferation.

- Gene Expression Regulation : Influences the expression of genes involved in apoptosis and oxidative stress response.

- Enzyme Inhibition : Acts as an inhibitor for certain enzymes related to inflammation and cancer progression.

Propriétés

IUPAC Name |

3,6-dimethoxy-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-9-14-13(10-12)15(18)17(20-2)16(21-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKORUNDAHVLAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What biological activities has 4′,5,7-trihydroxy-3,6-dimethoxyflavone demonstrated?

A1: 4′,5,7-Trihydroxy-3,6-dimethoxyflavone has shown promising in vitro antioxidant, antiepileptic, and anticholinergic properties. [] It effectively scavenges DPPH• and ABTS•+ radicals and inhibits human carbonic anhydrase (hCA) I and II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. []

Q2: Which plant species are reported to contain 3,6-dimethoxyflavone derivatives?

A2: this compound derivatives have been found in various plant species, including Dodonaea angustifolia, [, ] Clerodendrum myricoides, [] Varthemia iphionoides, [, ] Dodonaea viscosa, [, , , ] Iris bungei, [] Artemisia species, [] Laggera tomentosa, [] Baccharis incarum, [] Helichrysum rutilans, [] Centaurea microcarpa, [] Platanus orientalis, [] Juglans regia pollen, [] Centipeda cunninghamii, [] and Ajania tenuifolia. []

Q3: What is the structure of axillarin and what is its known biological activity?

A3: Axillarin is a flavonol glycoside with the chemical name 5,7,4′-trihydroxy-3,6-dimethoxyflavone-3′-O-β-D-xylopyranoside. It was isolated from Platanus orientalis leaves and demonstrated antihepatotoxic and antioxidant activities in vitro. []

Q4: Can you describe the antiplasmodial activity of compounds isolated from Dodonaea angustifolia?

A5: Three compounds isolated from Dodonaea angustifolia - pinocembrin, santin, and 2-hydroxy-15,16-epoxyceloda-3,13(16),14-trien-18-oic acid - exhibited significant antiplasmodial activity against Plasmodium berghei in mice. [] Pinocembrin was the most potent, followed by santin and the clerodane diterpene. []

Q5: What is the significance of the isolation of 5,6,7-trihydroxy-3,4'-dimethoxyflavone from Dodonaea angustifolia?

A6: The isolation of 5,6,7-trihydroxy-3,4'-dimethoxyflavone from Dodonaea angustifolia is significant because it was the first time this compound was identified as a natural product. [] This discovery highlights the potential of exploring natural sources for novel chemical entities with potential biological activities.

Q6: What are the potential cosmetic applications of compounds found in Dodonaea viscosa?

A7: Research on Dodonaea viscosa revealed that 5,7,4'-trihydroxy-3'-(4-hydroxy-3-methylbutyl)-5'-(3-methylbut-2-enyl)-3,6-dimethoxyflavone exhibits collagenase inhibitory activity, while scopoletin demonstrates significant tyrosinase inhibitory activity. [] These findings suggest their potential as active ingredients in cosmetic products targeting anti-aging and skin-whitening applications.

Q7: How do the antioxidant properties of methoxylated flavonols from Helichrysum rutilans compare to known antioxidants?

A8: Methoxylated flavonols isolated from Helichrysum rutilans, such as 5,7,8-trihydroxy-3,6-dimethoxyflavone-8-O-2-methyl-2-butanoate and 5,7-dihydroxy-3,6,8-trimethoxyflavone, exhibited high antioxidant capacities in ORAC hydroxyl radical, ORAC peroxyl radical, and FRAP assays. [] These compounds showed comparable or even higher antioxidant potential than established standards like Trolox and ascorbic acid, suggesting their potential as natural antioxidants.

Q8: What is the potential of Juglans regia pollen as a source of bioactive compounds?

A9: Juglans regia pollen is a promising source of bioactive compounds, particularly polyphenols and flavonoids like quercetin 3-O-sophoroside and 4′,5,7-trihydroxy-3,6-dimethoxyflavone-7-O-beta-D-glucoside. [] These compounds contribute to the pollen's significant antioxidant and cytotoxic activity against various cancer cell lines, indicating its potential in developing functional foods and nutraceuticals.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.